BS-181 hydrochloride is derived from commercially available starting materials through a multi-step synthetic process. It belongs to the class of compounds known as pyrazolo[1,5-a]pyrimidines, which are recognized for their biological activity, particularly in inhibiting various cyclin-dependent kinases.
The synthesis of BS-181 hydrochloride involves several key steps:
The process emphasizes careful control of reaction conditions to optimize yield and purity, which are critical for the compound's effectiveness in biological applications.
BS-181 hydrochloride has a molecular formula of with a molecular weight of 273.74 g/mol. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is integral to its mechanism of action as an inhibitor of CDK7. The specific structural characteristics that confer its selectivity for CDK7 over other cyclin-dependent kinases are still being explored through structure-activity relationship studies .
BS-181 hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups within its structure. It can also participate in oxidation and reduction reactions under specific conditions:
BS-181 hydrochloride acts primarily as an inhibitor of CDK7 by binding to its active site, preventing the phosphorylation of CDK7 substrates such as RNA polymerase II. This inhibition disrupts both cell cycle progression and transcription initiation:
Pharmacokinetic studies indicate that BS-181 hydrochloride has a plasma elimination half-life of approximately 405 minutes in mice after intraperitoneal administration at a dosage of 10 mg/kg.
BS-181 hydrochloride exhibits the following properties:
BS-181 hydrochloride has significant potential in scientific research, particularly in cancer therapy:
The compound's ability to induce cell cycle arrest and apoptosis positions it as a candidate for further development in targeted cancer therapies.
BS-181 hydrochloride is a pyrazolo[1,5-α]pyrimidine-derived compound designed for selective covalent inhibition of CDK7. Its high specificity stems from interactions with a unique cysteine residue (C312) located outside the canonical ATP-binding pocket of CDK7. The compound’s aminopyrazole core forms hydrogen bonds with the kinase’s hinge region, while its hydrophobic substituents optimize binding to the hydrophobic back pocket of CDK7. This design minimizes off-target effects, as confirmed by kinome-wide screening showing >40-fold selectivity over other CDKs [5] [8]. Mutagenesis studies demonstrate that mutation of C312 to serine abolishes BS-181’s inhibitory activity, validating the critical role of covalent bonding in its mechanism [8].
Table 1: Structural Determinants of BS-181-CDK7 Interaction
Structural Element | Role in CDK7 Binding | Effect on Selectivity |
---|---|---|
Pyrazolopyrimidine core | H-bonding with hinge region | Base recognition motif |
Acrylamide warhead | Covalent bond with C312 | Irreversible CDK7 inhibition |
Hydrophobic side chains | Occupation of hydrophobic back pocket | Blocks ATP binding |
BS-181 exhibits nanomolar potency against CDK7 (IC₅₀ = 21 nM) with significantly reduced activity against other CDKs. Kinetic profiling reveals the following inhibition hierarchy:
This >35-fold selectivity for CDK7 over CDK2 and >1,500-fold selectivity over CDK4/6 underpins its precision in disrupting cell cycle regulation without broad kinase interference. The compound’s slow dissociation rate (t₁/₂ > 6 hr) confirms stable target engagement, contrasting with reversible ATP-competitive inhibitors [5] [8].
Table 2: Kinase Inhibition Profile of BS-181 Hydrochloride
Kinase Complex | IC₅₀ (μM) | Selectivity Ratio (vs. CDK7) |
---|---|---|
CDK7/CycH/MAT1 | 0.021 | 1.0 (reference) |
CDK2/CycE | 0.88 | 41.9 |
CDK9/CycT | 4.2 | 200 |
CDK1/CycB | 8.1 | 385 |
CDK4/CycD1 | 33 | 1,571 |
CDK6/CycD1 | 47 | 2,238 |
As a component of the TFIIH transcription complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Ser5 and Ser7 residues, initiating promoter clearance and transcriptional elongation. BS-181 treatment suppresses CTD phosphorylation by >80% at 1 μM concentration in Jurkat and MCF-7 cells, leading to rapid downregulation of short-lived oncoproteins (e.g., Myc, Mcl-1) [4] [6]. Global run-on sequencing (GRO-seq) analyses demonstrate preferential suppression of super-enhancer-associated genes, particularly those regulating cell survival and proliferation pathways. Notably, this transcriptional inhibition occurs independently of CDK12/13 activity, distinguishing BS-181 from covalent inhibitors like THZ1 that exhibit polypharmacology [6] [8].
CDK7-mediated activation of cell-cycle CDKs is essential for G₁/S progression. BS-181 induces G₁ arrest by dual mechanisms:
In T-ALL Jurkat cells, BS-181 amplifies extrinsic apoptosis via TRAIL/DR5 upregulation. Cotreatment with recombinant TRAIL synergistically enhances cytotoxicity in malignant cells (combination index = 0.32) but not normal T-cells, indicating tumor-selective cell death [4] [7].
Table 3: Cell Cycle and Apoptotic Markers Modulated by BS-181
Biomarker | Change After BS-181 Treatment | Functional Consequence |
---|---|---|
Cyclin D1 | ↓ 70% | G₁/S arrest |
XIAP | ↓ >50% | Caspase-3/7 activation |
Bax/Bcl-2 ratio | ↑ 3.2-fold | Mitochondrial apoptosis |
DR5 | ↑ 4.1-fold | TRAIL-mediated apoptosis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1